molecular formula C22H26N3NaO4S B1260223 sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide CAS No. 955095-47-3

sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Cat. No.: B1260223
CAS No.: 955095-47-3
M. Wt: 451.5 g/mol
InChI Key: HXDOUUHARCBYLF-VNUFCWELSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of E-3710 involves the synthesis of its enantiomers. One method includes the reaction of specific precursors under controlled conditions to yield the desired enantiomers . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

E-3710 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

E-3710 has a wide range of scientific research applications, including:

Mechanism of Action

E-3710 works by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump. This inhibition prevents the secretion of stomach acid, making it useful in treating acid-related diseases. The compound targets the parietal cells in the stomach, which are responsible for acid secretion .

Comparison with Similar Compounds

E-3710 is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, E-3710 is unique due to its strong acid-induced split mechanism, which results in higher accumulation of the activated compound . This makes E-3710 potentially more effective in certain conditions.

Similar compounds include:

  • Omeprazole
  • Esomeprazole
  • Lansoprazole

Each of these compounds has its own unique properties and applications, but E-3710 stands out due to its specific mechanism and potential efficacy .

Properties

IUPAC Name

sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N3O4S.Na/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16;/h5-9,16H,10-13H2,1-4H3;/q-1;+1/t30-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOUUHARCBYLF-VNUFCWELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4[N-]3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955095-47-3
Record name E 3710
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955095473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELOPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDJ60607ON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Reactant of Route 2
Reactant of Route 2
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Reactant of Route 3
Reactant of Route 3
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Reactant of Route 4
Reactant of Route 4
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Reactant of Route 5
Reactant of Route 5
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Reactant of Route 6
Reactant of Route 6
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

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